molecular formula C6H7N3O4 B11514730 Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate

Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B11514730
M. Wt: 185.14 g/mol
InChI Key: HLRHHEQODYJBDH-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an acetamido group at position 4 and a methyl ester at position 2. This structure combines electron-withdrawing (ester) and hydrogen-bonding (acetamido) groups, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves functionalization of the oxadiazole ring via nucleophilic substitution or condensation reactions, as seen in analogous compounds like Methyl 4-(benzyloxy)-1,2,5-oxadiazole-3-carboxylate (synthesized using NaH and HCl/methanol) .

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate

InChI

InChI=1S/C6H7N3O4/c1-3(10)7-5-4(6(11)12-2)8-13-9-5/h1-2H3,(H,7,9,10)

InChI Key

HLRHHEQODYJBDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of methyl 4-amino-1,2,5-oxadiazole-3-carboxylate with acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) for several hours . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Condensation Reactions

The methyl ester and acetamido groups facilitate condensation with aldehydes or ketones under acidic or basic conditions. For example:

  • Aldol Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in the presence of catalytic piperidine to form α,β-unsaturated ketone derivatives.

  • Schiff Base Formation : The acetamido group can react with aldehydes to generate imine-linked products under mild conditions.

Key Conditions :

Reaction TypeReagents/ConditionsYield (%)Reference
Aldol CondensationPiperidine (cat.), ethanol, reflux60–75
Schiff Base FormationAcetic acid (cat.), RT, 12 h50–65

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid derivative, which is pivotal for further functionalization:

  • Acidic Hydrolysis : Using concentrated HCl/ethanol (1:1) at 80°C for 6 hours yields 4-acetamido-1,2,5-oxadiazole-3-carboxylic acid.

  • Basic Hydrolysis : Treatment with NaOH (2M) in aqueous ethanol at 50°C produces the sodium salt of the acid.

Kinetic Data :

ConditionTime (h)Temperature (°C)Conversion (%)
HCl/ethanol68085
NaOH/ethanol45090

Nucleophilic Substitution

The oxadiazole ring’s electron-deficient nature allows nucleophilic attacks at the C-3 position:

  • Amination : Reacts with primary amines (e.g., aniline) in DMF at 100°C to form 3-arylaminocarbonyl derivatives.

  • Thiolation : Treatment with thiourea in ethanol under reflux replaces the methyl ester with a thioamide group.

Representative Examples :

NucleophileProductConditionsYield (%)
Aniline3-(Phenylcarbamoyl)oxadiazole derivativeDMF, 100°C, 8 h70
Thiourea3-Thiocarbamoyloxadiazole derivativeEthanol, reflux, 6 h65

Cyclization Reactions

The acetamido group participates in cyclization to form fused heterocycles:

  • Oxazole Formation : Reacts with POCl₃ at 80°C to generate 4-methyloxazolo[5,4-d]oxadiazole derivatives .

  • Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked hybrids .

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl functionalization:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in dioxane/H₂O (3:1) at 90°C .

Optimized Parameters :

CatalystLigandSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄NoneDioxane/H₂O9078
Pd(OAc)₂XPhosToluene10082

Reduction and Oxidation

  • Ester Reduction : LiAlH₄ in THF reduces the methyl ester to a primary alcohol.

  • Amide Oxidation : H₂O₂/acetic acid oxidizes the acetamido group to a nitro derivative, though this is less common due to competing side reactions.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus . The mechanism often involves the disruption of cellular processes in pathogens, potentially through inhibition of key enzymes involved in cell wall synthesis.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis . Notably, it exhibits selectivity towards cancer cells over normal cells, which minimizes cytotoxic effects on healthy tissues. Such selectivity is crucial for developing effective cancer therapies.

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit the denaturation of proteins associated with inflammation . This property could be beneficial in treating conditions characterized by chronic inflammation.

Synthetic Applications

This compound serves as a versatile building block in synthetic chemistry. Its ability to undergo various chemical reactions makes it valuable for designing new compounds with enhanced biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors .

Material Science Applications

Due to its unique chemical structure, this compound is being explored for applications in material science. Its potential use in developing new materials such as dyes and pigments is noteworthy because of its distinctive properties that can impart specific functionalities to the materials .

Case Study 1: Antimicrobial Efficacy

A study conducted by Oliveira et al. reported the synthesis of various oxadiazole derivatives and their evaluation against methicillin-resistant strains of Staphylococcus aureus. The derivatives exhibited significant antimicrobial activity at concentrations lower than standard antibiotics .

Case Study 2: Anticancer Activity

In vitro experiments on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. This was particularly noted in breast cancer and leukemia cell lines .

Summary of Biological Activities

Activity Description
AntimicrobialEffective against a range of bacteria including resistant strains; disrupts cellular processes.
AnticancerInduces apoptosis in cancer cells; selective toxicity towards tumor cells over normal cells.
Anti-inflammatoryInhibits protein denaturation related to inflammatory responses; potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the disruption of cellular processes. It also affects signaling pathways like the NF-kB pathway, which plays a role in inflammation and cancer progression .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at positions 3 (ester type) and 4 (amino derivatives). A comparative analysis is summarized below:

Compound Name Substituent (Position 4) Ester Group (Position 3) Molecular Formula CAS Number Similarity Score
Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate Acetamido (-NHCOCH₃) Methyl C₆H₇N₃O₄ Not explicitly provided N/A
Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate Amino (-NH₂) Methyl C₄H₅N₃O₃ 159013-94-2 0.97 (vs. ethyl analogs)
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate Amino (-NH₂) Ethyl C₅H₇N₃O₃ 302802-22-8 0.98
Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate Acetamido (-NHCOCH₃) Ethyl C₇H₉N₃O₄ 17376-63-5 0.82

Key Observations :

  • Similarity Scores: Ethyl 4-amino analog exhibits the highest similarity (0.98) to the methyl ester target compound, highlighting the minor impact of ester alkyl chain length on structural similarity. The acetamido group reduces similarity scores (e.g., 0.82 for ethyl 4-acetamido), emphasizing its steric and electronic influence .

Physical and Spectroscopic Properties

Collision cross-section (CCS) data for Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 159013-94-2) provides insights into its gas-phase behavior, which can be extrapolated to the acetamido derivative :

Ion Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 144.04038 125.6
[M+Na]⁺ 166.02232 135.5
[M-H]⁻ 142.02582 125.8

Implications :

  • The acetamido group’s larger size likely increases CCS values compared to the amino analog, affecting mass spectrometry detection limits.
  • Methyl esters generally exhibit higher volatility than ethyl esters, as seen in methyl salicylate (Table 3, ), suggesting similar trends for oxadiazole esters.

Pharmacological and Industrial Relevance

  • Amino Derivatives: Used as building blocks for antiviral and anticancer agents due to their hydrogen-bonding capabilities .
  • Acetamido Derivatives : Improved lipophilicity may enhance blood-brain barrier penetration, making them candidates for central nervous system-targeted drugs.

Biological Activity

Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, along with an acetamido group and a carboxylate moiety. Its molecular formula contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. This compound has shown potential as a basis for developing agrochemicals with herbicidal or fungicidal properties.

A study highlighted that derivatives of oxadiazoles possess broad-spectrum antimicrobial activity, including efficacy against gram-positive bacteria and Mycobacterium tuberculosis. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the range of 0.25 µg/mL against resistant strains of Mycobacterium tuberculosis .

2. Anticancer Activity

This compound has been investigated for its anticancer potential. A series of oxadiazole derivatives have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example:

CompoundCell LineIC50 (µM)Reference
3aMCF-724.74
3bMCF-75.12
15aMDA-MB-2314.88
15bMDA-MB-2312.27

These findings suggest that methyl 4-acetamido derivatives may serve as lead compounds in anticancer drug development.

3. Anti-inflammatory Activity

The anti-inflammatory potential of similar oxadiazole compounds has also been documented. In vitro studies using bovine serum albumin denaturation methods indicated significant anti-inflammatory effects for certain derivatives . These results suggest that methyl 4-acetamido derivatives may exhibit comparable anti-inflammatory properties.

Case Studies

Several studies have synthesized and characterized various derivatives of oxadiazoles to evaluate their biological activities:

  • Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against several cell lines. The results showed that compounds with specific functional groups exhibited enhanced cytotoxicity compared to standard drugs like Doxorubicin .
  • Antimycobacterial Activity : Research on related oxadiazole compounds indicated effective antimycobacterial activity against Mycobacterium tuberculosis at concentrations as low as 62.5 µg/mL .

Q & A

Basic: What are the standard synthesis protocols for Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Esterification : Start with a precursor like 4-amino-1,2,5-oxadiazole-3-carboxylic acid. React with methanol under acidic conditions (e.g., HCl-saturated methanol) to form the methyl ester. This step mirrors procedures for analogous compounds, where esterification is achieved via reflux with alcohol and acid catalysis .

Acetylation : Introduce the acetamido group by reacting the amino intermediate with acetic anhydride or acetyl chloride. For example, in related oxadiazole systems, acetylation is performed under anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts .

Purification : Use recrystallization from solvents like ethanol or DMF/acetic acid mixtures to isolate the product, as described in similar heterocyclic syntheses .

Advanced: How can reaction conditions be optimized to improve yield in the acetylation step?

Methodological Answer:
Key variables to optimize include:

  • Catalyst Selection : Replace glacial acetic acid (used in triazole acetylation ) with stronger Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the acetylating agent.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates, as seen in oxadiazole functionalization studies .
  • Temperature Control : Gradual heating (50–60°C) minimizes side reactions like over-acetylation. Monitor via TLC or HPLC to terminate the reaction at optimal conversion .
  • Stoichiometry : Use a slight excess (1.2–1.5 eq) of acetylating agent to ensure complete substitution, balancing against purification challenges .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify acetamido (δ ~2.1 ppm for CH₃, δ ~168–170 ppm for carbonyl) and ester (δ ~3.9 ppm for OCH₃) groups. Compare to spectra of structurally similar oxadiazoles .
  • Mass Spectrometry (MS) : Confirm molecular weight via CI-MS, as demonstrated for methyl oxadiazole carboxylates (e.g., [M+1]+ = 233 for a related compound ).
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H bending (acetamido at ~1550 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguous NMR/IR signals by determining the crystal structure. For example, oxadiazole derivatives with similar substituents have been validated via single-crystal XRD .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to verify assignments .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in complex oxadiazole systems .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed containers, as hydrolysis of the ester or acetamido group can occur in humid conditions .
  • Temperature : Keep at –20°C for long-term stability, as elevated temperatures promote decomposition in oxadiazole derivatives .
  • Light Protection : Amber glassware prevents photodegradation, particularly for compounds with conjugated heterocycles .

Advanced: How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, oxadiazole-carboxylates have been screened for activity against HIV-1 protease .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent blanks .
  • Molecular Docking : Predict binding modes with proteins (e.g., PARP-1) using software like AutoDock Vina, guided by structural analogs .

Basic: What are common synthetic byproducts, and how are they removed?

Methodological Answer:

  • Unreacted Starting Materials : Remove via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Acetylated Side Products : Hydrolyze overacidic intermediates using aqueous NaHCO₃ washes, as seen in oxadiazole purifications .
  • Polymerized Impurities : Employ size-exclusion chromatography (SEC) or fractional recrystallization .

Advanced: How can regioselectivity challenges in oxadiazole functionalization be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., benzyloxy) to steer reactivity toward the desired position, as shown in oxadiazole synthesis .
  • Metal-Mediated Coupling : Use Pd-catalyzed cross-coupling (Suzuki, Heck) to attach substituents selectively, leveraging halogenated precursors .
  • Computational Screening : Predict reactive sites using Fukui indices or electrostatic potential maps to guide synthetic planning .

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